molecular formula C26H21N3O4 B2420385 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 877656-79-6

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

Cat. No.: B2420385
CAS No.: 877656-79-6
M. Wt: 439.471
InChI Key: SZUWAOWGWHFCKE-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is a complex organic compound known for its various applications in scientific research. It boasts a unique structure incorporating a benzofuro[3,2-d]pyrimidin core, which contributes to its diverse chemical reactivity and potential utility in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide typically involves multi-step reactions starting from simple aromatic compounds. Common steps include:

  • Formation of the benzofuro[3,2-d]pyrimidin core: : This step usually involves the cyclization of substituted benzoic acids with urea or thiourea derivatives under acidic or basic conditions, often using a catalyst such as trifluoroacetic acid.

  • Introduction of the phenyl group: : This is often achieved through Friedel-Crafts acylation, where the benzofuran ring undergoes acylation with an appropriate acyl chloride in the presence of aluminum chloride.

  • Acetylation and amidation: : The final steps involve acetylation of the intermediate product, followed by amidation with phenethylamine to yield the target compound.

Industrial Production Methods: On an industrial scale, production of this compound may involve optimizing the above synthetic routes for large-scale reactions, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is capable of undergoing several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized under controlled conditions to form various oxidized derivatives, potentially altering its pharmacological properties.

  • Reduction: : Reductive conditions can convert ketone or aldehyde functionalities within the compound to alcohols or other reduced forms.

Common Reagents and Conditions:
  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic media.

  • Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

  • Substitution: : Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products: The products formed depend on the specific reaction and reagents used but typically include derivatives with modified pharmacological or physical properties, such as increased solubility or altered bioactivity.

Scientific Research Applications

Chemistry:

  • Synthesis of complex organic molecules: : Used as a building block in organic synthesis.

  • Catalysis: : Potential application in catalytic processes, especially in asymmetric synthesis.

Biology:
  • Biochemical studies: : Used to probe enzyme-substrate interactions due to its unique structure.

  • Cellular imaging: : Tagged derivatives can be used in fluorescent imaging techniques.

Medicine:
  • Drug development: : The compound's unique framework makes it a candidate for designing new pharmaceuticals, especially in oncology and neurology.

  • Pharmacological studies: : Used in studies to understand receptor binding and signal transduction pathways.

Industry:
  • Material science: : Utilized in the development of new materials with specific optical or electronic properties.

  • Agriculture: : Potential use in the design of new agrochemicals.

Mechanism of Action

The mechanism of action for compounds like 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide often involves binding to specific molecular targets such as proteins or enzymes. The binding typically alters the function or activity of the target, leading to changes in cellular or physiological processes. For example, if the compound targets a receptor, it may either activate or inhibit the receptor's signaling pathways, depending on its structure and binding affinity.

Comparison with Similar Compounds

Similar Compounds:

  • 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine: : Lacks the N-phenethylacetamide moiety, resulting in different reactivity and application scope.

  • 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: : Similar structure but without the phenethyl group, affecting its biological activity.

Uniqueness: The presence of both a phenyl group and a phenethylacetamide moiety in 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide confers unique chemical properties and potential biological activities, making it distinct from its structural analogs. This combination can lead to enhanced binding to biological targets, improved solubility, or altered pharmacokinetics, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

877656-79-6

Molecular Formula

C26H21N3O4

Molecular Weight

439.471

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C26H21N3O4/c30-22(27-16-15-18-9-3-1-4-10-18)17-28-23-20-13-7-8-14-21(20)33-24(23)25(31)29(26(28)32)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,27,30)

InChI Key

SZUWAOWGWHFCKE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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